2-Acetamido-4-chloro-5-methylbenzoic acid
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Description
“2-Acetamido-4-chloro-5-methylbenzoic acid” is a chemical compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 . It’s related to the compound “Methyl 4-acetamido-5-chloro-2-methoxybenzoate” which has a molecular weight of 257.67 .
Synthesis Analysis
The synthesis of “this compound” can be achieved from carbon monoxide and 3-CHLORO-4-METHYLACETANILIDE .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H10ClNO3/c1-5(13)12-8-4-9(16-2)6(10(14)15)3-7(8)11/h3-4H,1-2H3,(H,12,13)(H,14,15) .Scientific Research Applications
Synthesis and Chemical Properties
- The work by Rahul Watpade and R. Toche (2017) demonstrated the synthesis of new pyrano quinoline derivatives, including the process involving bromoacetamide leading to compounds with potential antimicrobial activity. This highlights the chemical reactivity and utility of chloroacetamido and methylbenzoic acid derivatives in creating biologically active molecules (Watpade & Toche, 2017).
- Xinchen Chi et al. (2018) explored the crystal and molecular structures of compounds related to 2-Acetamido-4-chloro-5-methylbenzoic acid, emphasizing the importance of non-covalent interactions in their crystal packing. This study provides insights into the structural characteristics of such compounds, which are crucial for understanding their chemical and biological functionalities (Chi et al., 2018).
Biological Applications
- M. A. Radwan, M. A. Shehab, and S. El-Shenawy (2009) investigated the anti-inflammatory potential of 5-substituted benzo[b]thiophene derivatives, which were synthesized using a chloroacetamido compound. Their findings suggest that these derivatives exhibit significant anti-inflammatory activities, indicating the therapeutic potential of acetamido-methylbenzoic acid derivatives in developing new anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).
properties
IUPAC Name |
2-acetamido-4-chloro-5-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-5-3-7(10(14)15)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWNCQRFCPAMKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC(=O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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